molecular formula C9H17ClO2S B2857172 (4,4-Dimethylcyclohexyl)methanesulfonyl chloride CAS No. 1508517-22-3

(4,4-Dimethylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2857172
CAS No.: 1508517-22-3
M. Wt: 224.74
InChI Key: QBGLZLOEVLBHOL-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is an organic compound with the chemical formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with two methyl groups at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (4,4-Dimethylcyclohexyl)methanol with a sulfonyl chloride reagent, such as methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. The compound is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceutical Research: In the synthesis of potential drug candidates and intermediates.

    Material Science: In the modification of polymers and other materials to enhance their properties.

    Biological Studies: As a tool for studying enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are often used to modify biological molecules or synthesize new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexane ring with two methyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(4,4-dimethylcyclohexyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLZLOEVLBHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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